1-Amino-3-(2-aminoethyl)urea dihydrochloride

Description

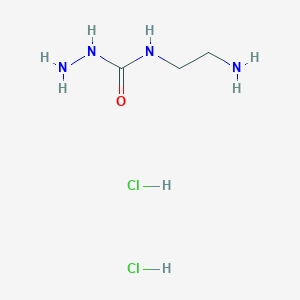

1-Amino-3-(2-aminoethyl)urea dihydrochloride (molecular formula: C₄H₁₁N₃O·2HCl) is a urea derivative functionalized with an aminoethyl group and a methyl substituent. Its structure is characterized by a urea backbone (NH₂CONH₂) modified with a 2-aminoethyl chain (-CH₂CH₂NH₂) and a methyl group (-CH₃) at the N3 position, forming a dihydrochloride salt.

Key properties include:

Properties

IUPAC Name |

1-amino-3-(2-aminoethyl)urea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N4O.2ClH/c4-1-2-6-3(8)7-5;;/h1-2,4-5H2,(H2,6,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPFSIGQEDRREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)NN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classic Route: Reaction of Ethylenediamine with Cyanamide

- Reaction Overview: Ethylenediamine reacts with cyanamide under controlled heating, typically under reflux, to form 1-amino-3-(2-aminoethyl)urea as an intermediate.

- Subsequent Step: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

- Reaction Conditions: Heating under reflux ensures complete conversion; aqueous or mixed solvent systems are used to facilitate reaction and isolation.

- Industrial Scale: Larger scale production optimizes temperature, reaction time, and reagent stoichiometry, often employing batch or continuous flow reactors to improve yield and purity.

Protection and Deprotection Strategy Using Boc-Protected Intermediates

- Boc Protection: In related urea and polyamine syntheses, tert-butoxycarbonyl (Boc) groups are used to protect amino groups during intermediate steps to prevent side reactions.

- Deprotection and Salt Formation: Boc-protected intermediates are treated with hydrochloric acid under controlled temperature (80–110 °C) in aqueous media to simultaneously remove Boc groups and form the dihydrochloride salt.

- Advantages: This single-step deprotection and salt formation avoids multiple unit operations such as filtration, solvent extraction, and use of strong bases, thereby increasing process efficiency and purity.

- Pressure Conditions: The reaction can be carried out at atmospheric pressure or mild pressure (2–10 Kg/cm²) in an autoclave, providing flexibility in industrial setups.

Alternative Synthetic Strategies Involving Isocyanates and Amines

- Isocyanate Condensation: Urea derivatives structurally related to 1-amino-3-(2-aminoethyl)urea can be synthesized via condensation of amines with alkyl or aryl isocyanates.

- Boc-Protected Amines: Mono-Boc protection of ethylenediamine allows selective reactions with isocyanates, followed by Boc deprotection with concentrated hydrochloric acid in methanol to yield the hydrochloride salts.

- Utility: This approach is useful when direct cyanamide routes are unsuitable or when preparing substituted analogues.

Detailed Process Parameters and Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Pressure | Notes |

|---|---|---|---|---|

| Reaction of ethylenediamine with cyanamide | Ethylenediamine + cyanamide, reflux in aqueous or mixed solvents | Reflux (~100) | Atmospheric | Ensures complete conversion to intermediate urea derivative |

| Boc Protection | Ditert-butyl dicarbonate, base (e.g., potassium carbonate) | Ambient to mild heating | Atmospheric | Protects amino groups to prevent side reactions |

| Boc Deprotection & Salt Formation | Concentrated HCl (1.6–2.1 eq), aqueous system, 80–110 °C | 80–110 | Atmospheric or 2–10 Kg/cm² (autoclave) | Simultaneous removal of Boc groups and formation of dihydrochloride salt; single-step |

| Condensation with Isocyanates | Amines + alkyl/aryl isocyanates, solvent (e.g., methanol) | Ambient to mild heating | Atmospheric | Followed by Boc deprotection with HCl in methanol |

Process Improvements and Advantages

- Single-Step Deprotection and Salt Formation: The novel method of treating Boc-protected intermediates with sub-equimolar hydrochloric acid in aqueous media reduces the number of synthetic steps and avoids the use of strong bases and excessive organic solvents.

- Yield and Purity: This streamlined process yields the dihydrochloride salt in substantially pure form and good yield, improving over older methods with yields as low as 60% and cumbersome purification.

- Reduced Inorganic Salt Contamination: Avoiding strong base treatment and multiple filtrations minimizes residual inorganic salts in the final product, which is critical for pharmaceutical-grade material.

- Scalability: The process is amenable to scale-up using batch or continuous reactors, with flexibility in pressure and temperature control.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ethylenediamine + Cyanamide + HCl | Ethylenediamine, cyanamide, HCl | Reflux, aqueous or mixed solvents | Simplicity, direct route | Moderate yields, purification needed |

| Boc Protection + Deprotection + Salt Formation | Boc-protected amine, HCl (1.6-2.1 eq) | 80–110 °C, aqueous, atmospheric or mild pressure | Single-step, high purity, good yield | Requires Boc protection step |

| Condensation with Isocyanates + Boc Deprotection | Amines, isocyanates, HCl in methanol | Ambient to mild heating | Versatile for substituted derivatives | More steps, requires isocyanates |

Research Findings and Analytical Data

- The Boc deprotection and salt formation step proceeds efficiently at 80–110 °C with hydrochloric acid equivalents carefully controlled to achieve selective dihydrochloride formation without over-acidification.

- Reaction in aqueous media at near-neutral pH (7–8) favors selective salt formation and reduces side reactions.

- The dihydrochloride salt obtained is a white crystalline solid, soluble in water, and suitable for further chemical transformations or biological applications.

- Analytical characterization typically includes NMR, IR spectroscopy, and elemental analysis confirming the purity and identity of the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2-aminoethyl)urea dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various alkyl halides and acids can be used for substitution reactions.

Major Products Formed:

Oxidation: Urea derivatives and amides.

Reduction: Primary, secondary, and tertiary amines.

Substitution: Alkylated urea derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new materials and compounds.

Biology

- Protein and Enzyme Interaction Studies : Research indicates that 1-Amino-3-(2-aminoethyl)urea dihydrochloride can modulate enzyme activities and influence protein interactions. It has been shown to act as both an inhibitor and an activator in enzyme kinetics studies, suggesting its potential utility in metabolic research .

| Enzyme Type | Effect Observed | Reference |

|---|---|---|

| Hydrolase | Inhibition at low concentrations | |

| Kinase | Activation observed |

Medicine

Industry

- Polymer Production : The compound is used in the production of polymers and other industrial chemicals. Its reactivity allows it to be incorporated into various polymerization processes, enhancing material properties.

Enzyme Modulation Study

In a controlled study involving enzyme kinetics, researchers found that low concentrations of this compound inhibited specific hydrolases while activating kinases. This dual functionality highlights its potential role in therapeutic applications targeting metabolic pathways.

Antiviral Research

A comparative study evaluated structurally similar compounds for antiviral efficacy. Although direct results for this compound were not detailed, findings indicated that derivatives with similar structures exhibited notable antiviral activity, prompting further investigation into this compound's potential .

Mechanism of Action

The mechanism by which 1-Amino-3-(2-aminoethyl)urea dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a precursor that undergoes metabolic transformations to produce active drug compounds. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Analogues: Substituted Phenylurea Derivatives

Compounds such as 1-(2-Aminoethyl)-3-(4-fluorophenyl)urea hydrochloride (C₁₀H₁₆N₃O₂·HCl) share the urea-aminoethyl backbone but feature aromatic substituents (e.g., fluorophenyl, methoxyphenyl) instead of a methyl group. These modifications significantly alter physicochemical and pharmacological properties:

Key Differences :

- The dihydrochloride salt in the target compound increases aqueous solubility compared to monohydrochloride derivatives.

Urea Derivatives with Heterocyclic Moieties

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate (C₆H₁₀N₄O₂·2HCl·H₂O) incorporates a nitroimidazole ring, diverging from the urea core. This structural variation introduces redox-active properties:

Key Differences :

Polyamine Derivatives: Triethylenetetramine (TETA)

Triethylenetetramine derivatives (e.g., trientine dihydrochloride, C₆H₁₈N₄·2HCl) are linear polyamines with four amino groups, contrasting with the urea-based structure of the target compound:

Key Differences :

- TETA’s multiple amino groups enable potent metal chelation, unlike the target compound’s urea-based structure .

- The target compound’s urea group may offer hydrogen-bonding interactions beneficial for receptor binding.

Alkyl-Substituted Urea Derivatives

1-(2-Aminoethyl)-3-isopropylurea dihydrochloride (C₆H₁₅N₃O·2HCl) replaces the methyl group with a bulkier isopropyl substituent:

Key Differences :

- Commercial availability suggests broader industrial use for the isopropyl derivative.

Biological Activity

1-Amino-3-(2-aminoethyl)urea dihydrochloride is a compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article will explore the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₄H₁₄N₄·2HCl, and it appears as a white crystalline solid that is soluble in water. Its structure includes an amino group and a urea moiety, which are crucial for its reactivity and utility in organic synthesis and medicinal chemistry.

While specific mechanisms of action for this compound have not been definitively established, its ability to modulate biological pathways suggests that it may influence enzyme activities and protein interactions. This makes it a valuable compound in drug development and biochemical research.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. For instance, derivatives have shown efficacy against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranges from 40 to 50 µg/mL, demonstrating comparable activity to standard antibiotics like ceftriaxone .

Anticancer Potential

Several studies have highlighted the anticancer potential of thiourea derivatives, which share structural similarities with this compound. These compounds have demonstrated cytotoxic effects in various cancer cell lines, with IC50 values indicating significant potency. For example, certain derivatives exhibited IC50 values ranging from 1.26 μM to 12.41 μM across different cell lines, suggesting their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound's structure allows it to potentially act as an enzyme inhibitor. Inhibitory studies have shown that related compounds can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases . The IC50 values against AChE range from 33.27 to 93.85 nM, indicating strong inhibitory activity.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, we compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Ethyleneurea | Lacks the aminoethyl group | Simpler structure; less reactivity |

| Cyanuric Acid | Trimer of urea | Different chemical properties |

| Urea | Simplest form of the compound | No additional functional groups |

| This compound | Contains an aminoethyl group | Enhanced reactivity; versatile applications |

The presence of the aminoethyl group in this compound enhances its reactivity compared to simpler urea compounds, allowing for a broader range of biological interactions.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activity of thiourea derivatives similar to this compound:

- Study on Antibacterial Efficacy : A study demonstrated that certain thiourea derivatives exhibited significant antibacterial activity against resistant strains, highlighting their potential as alternatives to conventional antibiotics .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of these compounds on cancer cell lines showed promising results, with some compounds inducing apoptosis and inhibiting cell proliferation effectively .

Q & A

Q. What methodologies assess the environmental fate of this compound in aquatic systems?

- Methodological Answer : Conduct OECD 301F biodegradability tests under aerobic conditions. Measure half-life (t₁/₂) via LC-UV in simulated wastewater. For ecotoxicity, use Daphnia magna acute toxicity assays (48-hr LC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.